molecular formula C16H17N5OS2 B2787555 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 886927-68-0

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2787555
CAS No.: 886927-68-0
M. Wt: 359.47
InChI Key: URDPJGFJFUKDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS2 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses. By inhibiting 5-LOX, the compound can potentially modulate these responses .

Mode of Action

The compound interacts with its target, 5-LOX, by binding to the active site of the enzyme. The phenyl, 1,3,4-thiadiazole, and benzothiophene cores of the compound interact with a number of lipophilic amino acids (LEU4607, ILE406, ALA410) in the active site of 5-LOX . This interaction inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes .

Biochemical Pathways

By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway, reducing the production of leukotrienes. Leukotrienes are involved in various inflammatory responses, including bronchoconstriction, vascular permeability, and leukocyte chemotaxis. Therefore, the compound’s action can potentially alleviate symptoms associated with conditions like asthma, allergic rhinitis, and other inflammatory diseases .

Pharmacokinetics

The compound’s structure suggests it may have good lipophilicity, which could potentially enhance its absorption and distribution .

Result of Action

The inhibition of 5-LOX by the compound leads to a decrease in leukotriene production. This can result in reduced inflammation and alleviation of symptoms in diseases where leukotrienes play a key role. Further in-depth studies are needed to confirm these effects and to fully understand the compound’s therapeutic potential .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells or tissues.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-5-6-11(2)12(8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDPJGFJFUKDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.